An In-Depth Technical Guide to 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: Core Properties and Applications
An In-Depth Technical Guide to 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a conformationally constrained scaffold of significant interest in medicinal chemistry and drug design. This document consolidates available data on its physicochemical characteristics, synthesis, and spectral properties. Furthermore, it explores the burgeoning applications of this bicyclic system and its derivatives, particularly as a bioisosteric replacement for aromatic rings and in the development of novel therapeutics, including renin inhibitors and agents targeting the central nervous system.
Introduction: The Emergence of Saturated Bicyclic Scaffolds in Drug Discovery
The quest for novel chemical entities with improved pharmacological profiles has led to a paradigm shift in drug design, moving beyond traditional flat, aromatic structures towards three-dimensional molecular frameworks. Saturated bicyclic scaffolds, such as 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, have garnered considerable attention as they offer a unique combination of structural rigidity, precise vectoral projection of functional groups, and favorable physicochemical properties. Their inherent three-dimensionality allows for enhanced target engagement and can lead to improved metabolic stability and aqueous solubility compared to their planar aromatic counterparts. This guide aims to provide a detailed technical resource on the fundamental properties and applications of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a key building block in this evolving landscape of medicinal chemistry.
Molecular Structure and Physicochemical Properties
The defining feature of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is its fused ring system, consisting of a cyclopentane ring fused to a cyclopropane ring, with an oxygen atom incorporated into the five-membered ring. This strained bicyclic core imparts a high degree of conformational rigidity. The carboxylic acid functionality at the 6-position provides a handle for further chemical modification and is a key determinant of the molecule's acidic properties.
The stereochemistry of the molecule, particularly the exo and endo configurations of the carboxylic acid group relative to the bicyclic system, plays a crucial role in its chemical reactivity and biological activity.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| IUPAC Name | 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid | [1] |
| CAS Number | 693248-53-2 | [2] |
| Melting Point | 60 °C (for the parent bicyclo[3.1.0]hexane-6-carboxylic acid) | |
| Boiling Point | 229.8 ± 8.0 °C at 760 mmHg (for the parent bicyclo[3.1.0]hexane-6-carboxylic acid) | |
| LogP (calculated) | -0.3 | [1] |
| pKa | No experimental data available. | |
| Aqueous Solubility | No quantitative data available. The presence of the carboxylic acid and ether functionalities suggests some degree of water solubility. | |
| Chemical Stability | Stable under recommended storage conditions. Avoid moisture. Incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents. |
Synthesis and Reactivity
The synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives often involves the construction of the bicyclic core through cyclopropanation reactions.
Stereospecific Synthesis from Bromo-derivatives
A notable method for the preparation of both exo- and endo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acids involves the stereospecific reaction of the corresponding monobromides with butyl-lithium followed by carboxylation with carbon dioxide. This reaction proceeds with greater than 99.5% retention of configuration, allowing for the selective synthesis of either isomer.[3]
Experimental Protocol: Carboxylation of 6-bromo-3-oxabicyclo[3.1.0]hexanes [3]
-
Preparation of the Grignard Reagent: To a solution of the respective exo- or endo-6-bromo-3-oxabicyclo[3.1.0]hexane in a suitable anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyl-lithium at a low temperature (e.g., -78 °C).
-
Carboxylation: Stir the resulting solution for a specified period to ensure the formation of the corresponding lithium salt. Bubble dry carbon dioxide gas through the solution for a sufficient duration to ensure complete carboxylation.
-
Work-up: Quench the reaction with an aqueous acid solution (e.g., dilute HCl). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude carboxylic acid can be purified by crystallization or chromatography.
Reactivity Profile
The reactivity of the 3-oxabicyclo[3.1.0]hexane system is influenced by the strained nature of the fused rings. The ether linkage can be susceptible to cleavage under strong acidic conditions. The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction. The bicyclic core is generally stable under standard synthetic transformations.
Spectral Characterization
The structural elucidation of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of exo- and endo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid are distinct and provide crucial information for stereochemical assignment. The coupling constants between the protons on the cyclopropane and cyclopentane rings are particularly informative for determining the relative stereochemistry. Detailed NMR spectral data for both the exo and endo isomers have been reported and discussed in the literature.[3] While the full spectral data from the original publication is not reproduced here, the reference provides a valuable resource for researchers requiring detailed spectral analysis.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C-O stretch of the ether linkage (around 1100 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, the molecular ion peak (M+) would be observed at m/z 128. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the bicyclic ring system.
Applications in Drug Discovery and Medicinal Chemistry
The rigid framework of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid makes it an attractive scaffold in drug design, where it can serve as a non-aromatic bioisostere of a meta-substituted benzene ring. This substitution can lead to improved physicochemical properties and novel intellectual property.
Renin Inhibitors
A patent application has disclosed derivatives of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid as potent renin inhibitors.[4] Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), and its inhibition is a validated strategy for the treatment of hypertension. The bicyclic scaffold in these inhibitors likely orients the key pharmacophoric groups in a conformation that is optimal for binding to the active site of the renin enzyme.
Central Nervous System (CNS) Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold, a close analogue of the 3-oxa system, has been extensively explored for its potential in treating CNS disorders. Derivatives have been investigated as triple reuptake inhibitors, targeting the serotonin, norepinephrine, and dopamine transporters.[5] This suggests that the 3-oxabicyclo[3.1.0]hexane core could also serve as a valuable template for the design of novel CNS-active agents.
Bioisosteric Replacement of Aromatic Rings
The geometric arrangement of substituents on the 3-oxabicyclo[3.1.0]hexane core can mimic the spatial relationship of substituents on a meta-substituted benzene ring. This bioisosteric replacement can offer several advantages, including:
-
Improved Solubility: The introduction of heteroatoms and a less planar structure can disrupt crystal packing and improve aqueous solubility.
-
Enhanced Metabolic Stability: Saturated bicyclic systems are often less susceptible to oxidative metabolism compared to electron-rich aromatic rings.
-
Novel Chemical Space: The use of such scaffolds allows for the exploration of novel chemical space and the generation of new intellectual property.
Conclusion and Future Perspectives
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid represents a valuable and underexplored building block in contemporary drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar aromatic systems, with the potential for improved physicochemical and pharmacological properties. While a comprehensive experimental characterization of its fundamental properties, such as pKa and solubility, is still needed, the existing literature clearly indicates its significant potential in medicinal chemistry. Future research efforts should focus on the development of efficient and scalable synthetic routes to various stereoisomers and derivatives, as well as a more thorough investigation of their biological activities across a range of therapeutic targets. The continued exploration of this and other saturated bicyclic scaffolds will undoubtedly contribute to the development of the next generation of innovative medicines.
References
-
PubChem. Bicyclo[3.1.0]hexane-3-carboxylic acid. [Link]
-
The Royal Society of Chemistry. Regioselective synthesis of oxepinones and azepinones by gold-catalyzed cycloisomerizations of functionalyzed cyclopropyl alkyn. [Link]
-
AWS. Supporting Information Use of an iridium-catalyzed redox-neutral alcohol-amine coupling on kilogram scale for the synthesis of a. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes and their stereospecific reactions with butyl-lithium. [Link]
-
Taylor & Francis Online. Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. [Link]
-
ResearchGate. Chemoselective formation of bicyclo[3.1.0]hexane derivatives. [Link]
-
National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]
-
PubChem. 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. [Link]
-
ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]
-
ChemRxiv. Bicyclo[mnk]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. [Link]
- Google Patents. Oxabicyclo 3.1.
- Google P
-
National Library of Medicine. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. [Link]
-
SpectraBase. 6-Oxabicyclo[3.1.0]hexane. [Link]
-
CORE. UNIVERSITY OF OKLAHOMA GRADUATE COLLEGE. [Link]
-
ResearchGate. Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. [Link]
-
PubMed. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. [Link]
-
PubMed. 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. [Link]
-
ResearchGate. Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors. [Link]
-
NIST WebBook. 6-Oxabicyclo[3.1.0]hexane. [Link]
-
PubMed. Synthesis of Conformationally North-locked Pyrimidine Nucleosides Built on an oxabicyclo[3.1.0]hexane Scaffold. [Link]
-
Swiss Open Access Repository. Stereospecific Synthesis of Carbanucleotides Designed for Antisense Methodology. [Link]
Sources
- 1. 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | C6H8O3 | CID 12204422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid [synhet.com]
- 3. The preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes and their stereospecific reactions with butyl-lithium - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
